molecular formula C11H16Cl2N2O2 B13734281 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

Cat. No.: B13734281
M. Wt: 279.16 g/mol
InChI Key: WLJQDWUKYIXLAZ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride typically involves the reaction of pyrrolidine derivatives with pyridine-based compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-4-ylmethyl group can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring and pyridin-4-ylmethyl group allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);2*1H

InChI Key

WLJQDWUKYIXLAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl.Cl

Origin of Product

United States

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